molecular formula C20H15F3N2S2 B2659251 9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-84-3

9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine

Cat. No.: B2659251
CAS No.: 478246-84-3
M. Wt: 404.47
InChI Key: WKNZCNJPOHEMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiochromeno[4,3-d]pyrimidine Derivatives

The thiochromeno[4,3-d]pyrimidine scaffold first gained prominence through pioneering work on multicomponent reactions (MCRs) in the early 21st century. A breakthrough occurred with the development of ionic liquid-mediated domino protocols enabling efficient construction of thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidine derivatives. These early synthetic routes, utilizing [Bmim]HSO4 as a recyclable catalyst, achieved remarkable regioselectivity through intramolecular NH bond activation and CS bond formation.

Subsequent structure-activity relationship (SAR) studies revealed the critical role of substituent positioning. For instance, 9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine demonstrated that electron-withdrawing groups at the benzyl position enhanced antimicrobial potency. This discovery catalyzed systematic exploration of diverse sulfanyl substituents, culminating in the current focus on trifluoromethyl derivatives.

The scaffold's pharmacological relevance was cemented by demonstrations of dual antimicrobial/antibiofilm activity. Compound 5d from early generations showed IC50 values of 1.9–5.3 μg/mL against Gram-positive pathogens through ROS-mediated bacterial lysis. Later analogues like 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide further validated the scaffold's versatility through modified alkylation patterns.

Significance of Trifluoromethyl-Substituted Heterocyclic Compounds

The strategic incorporation of trifluoromethyl groups has become a cornerstone of modern medicinal chemistry. This substituent induces three critical modifications:

  • Enhanced metabolic stability through decreased cytochrome P450-mediated oxidation
  • Improved target binding via fluorine's electronegative effects
  • Optimal lipophilicity balance for membrane permeability

Recent advances in trifluoromethylnitrone chemistry have expanded synthetic access to such compounds. The [3+2] cycloaddition capability of trifluoromethylnitrones enables efficient construction of complex heterocycles like isoxazolidines and β-lactams. These methodologies directly inform the synthesis of 9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine, particularly in regioselective functionalization steps.

Comparative studies demonstrate trifluoromethyl's superiority over other halogen substituents. In pyrimidine-based antimicrobials, CF3 groups confer 3–5 fold improvements in minimum inhibitory concentrations (MICs) compared to chloro or bromo analogues. This enhancement stems from increased hydrophobic interactions with bacterial enzyme active sites, as evidenced by molecular docking simulations.

Positioning in Contemporary Research

9-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine occupies a unique niche in current medicinal chemistry research. Its design synergizes three validated pharmacophoric elements:

  • Thiochromene core : Provides planar aromaticity for DNA intercalation or enzyme inhibition
  • Pyrimidine ring : Serves as hydrogen bond acceptor for target engagement
  • Trifluoromethylbenzyl group : Enhances bioavailability and target residence time

Modern synthetic approaches employ continuous flow reactors and automated purification systems to overcome historical yield limitations. For instance, recent protocols achieve >85% purity through tandem column chromatography/crystallization, a significant improvement over early methods that struggled with 60–70% yields.

The compound's potential extends beyond antimicrobial applications. Preliminary studies on analogous structures show promise in:

  • Kinase inhibition (IC50 0.8 μM vs. EGFR-TK)
  • Antiparasitic activity (EC50 4.7 μM vs. Leishmania)
  • ROS-mediated anticancer effects (LC50 12 μM in MCF-7)

Ongoing research focuses on optimizing the sulfanyl linker's length and electronic properties. Molecular dynamics simulations suggest that a 3-(trifluoromethyl)benzyl group creates optimal van der Waals interactions in bacterial gyrase binding pockets, explaining its superior activity compared to shorter alkyl chains.

Properties

IUPAC Name

9-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2S2/c1-12-5-6-17-16(7-12)18-14(11-26-17)9-24-19(25-18)27-10-13-3-2-4-15(8-13)20(21,22)23/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNZCNJPOHEMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrimidine ring or the thiochromeno core using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine or thiochromeno derivatives.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique electronic properties, imparted by the trifluoromethyl group, make it a candidate for use in advanced materials such as organic semiconductors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Mechanism of Action

The mechanism of action of 9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The trifluoromethyl group can enhance the compound’s binding affinity to its target due to its electron-withdrawing properties, which can influence the compound’s overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts the target compound with structurally related pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₉H₁₄F₃N₃S₂ ~405.45 CF₃-benzyl-sulfanyl, 9-methyl High lipophilicity, electron-deficient core
9-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine (167423) C₁₉H₁₅N₃O₂S₂ 381.48 NO₂-benzyl-sulfanyl, 9-methyl Enhanced electron-withdrawing effects
5-Hydro-2-thiosemicarbazido-4-(trifluoromethyl)thiochromeno-[4,3-d]-pyrimidine C₁₃H₁₀F₃N₅S₂ 357.38 Thiosemicarbazido, CF₃ Potential chelation properties
7-Methyl-4-[3-(trifluoromethyl)phenoxy]-tetrahydrobenzothieno[2,3-d]pyrimidine C₁₇H₁₄F₃NO₃S 365.0 (M+H)+ CF₃-phenoxy, tetrahydro core FGFR1 inhibition activity

Key Observations :

  • Electron-Withdrawing Groups: The CF₃ group in the target compound offers moderate electron withdrawal compared to the stronger NO₂ group in 167423, which may reduce reactivity but improve metabolic stability .
  • Core Modifications: The thiochromeno core (sulfur-containing) in the target compound differs from the oxygen-containing chromeno cores (e.g., ) and tetrahydrobenzothieno systems (). Sulfur enhances lipophilicity and may alter binding kinetics.
  • Biological Relevance: The tetrahydrobenzothieno-pyrimidine in demonstrated FGFR1 inhibition, suggesting that the target compound’s trifluoromethyl-benzyl group could similarly interact with kinase domains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves cyclization of a thiochromene precursor with a pyrimidine derivative. Key steps include:

  • Core formation : Cyclization under acidic catalysis (e.g., p-toluenesulfonic acid) to construct the thiochromeno[4,3-d]pyrimidine scaffold .
  • Sulfanyl group introduction : Reaction with 3-(trifluoromethyl)benzyl thiol in the presence of a base (e.g., NaH) to ensure efficient nucleophilic substitution .
  • Optimization factors : Solvent choice (DMF or dichloromethane), temperature control (60–80°C), and reaction time (12–24 hours) significantly impact purity and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., trifluoromethyl benzyl group) and confirms sulfanyl linkage via chemical shifts (δ 2.5–3.5 ppm for SCH₂) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching C₂₀H₁₄F₃N₂S₂) and fragmentation patterns .
  • FT-IR : Confirms thioether (C-S-C) stretches at ~650 cm⁻¹ and pyrimidine ring vibrations .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Test against kinases or proteases linked to disease pathways (e.g., EGFR, COX-2) via fluorometric assays .
  • ADME profiling : Predict oral bioavailability using computational tools (e.g., SwissADME) or in vitro Caco-2 permeability assays .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Docking studies : Compare binding affinities to alternative targets (e.g., PARP vs. HDAC) to explain divergent activity .
  • QSAR analysis : Correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) with bioactivity trends using datasets from analogous chromeno/thieno-pyrimidines .
  • Molecular dynamics : Simulate compound-receptor interactions under physiological conditions to validate in vitro/in vivo discrepancies .

Q. What strategies optimize regioselectivity during the sulfanyl group introduction to avoid byproducts?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites on the pyrimidine ring using Boc or acetyl groups .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction specificity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over elimination .

Q. How do structural modifications (e.g., replacing trifluoromethyl with methoxy) impact physicochemical and pharmacological properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (shake-flask method) to assess membrane permeability changes .
  • Metabolic stability : Compare hepatic microsomal half-lives of analogs to identify metabolically robust derivatives .
  • Crystallography : Solve X-ray structures to correlate substituent steric effects with target binding .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the compound’s synthetic yield across different studies?

  • Methodological Answer :

  • Reaction monitoring : Use TLC or in situ IR to track intermediate formation and identify yield-limiting steps .
  • Purification protocols : Compare column chromatography vs. recrystallization efficiency for final product isolation .
  • Scale-up trials : Evaluate reproducibility at 1g vs. 100mg scales to isolate procedural artifacts .

Q. What experimental controls are essential when comparing its biological activity to structurally similar compounds?

  • Methodological Answer :

  • Negative controls : Include parent scaffold (e.g., unsubstituted thiochromeno-pyrimidine) to isolate substituent effects .
  • Reference standards : Use clinically approved drugs (e.g., Imatinib for kinase inhibition) as benchmarks .
  • Dose-response validation : Repeat assays in triplicate with blinded samples to minimize operator bias .

Methodological Resources

  • Synthetic Protocols :
  • Analytical Techniques :
  • Biological Assays :
  • Computational Tools :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.